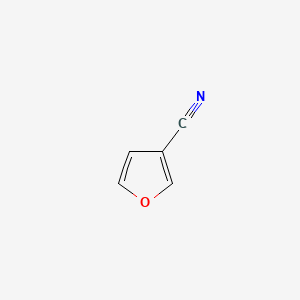

3-Furonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349940. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYJHMUAWCEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184159 | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-65-0 | |

| Record name | 3-Furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furancarbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Furonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z98V8YM7CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Academic Context of 3 Furonitrile Research

Significance of 3-Furonitrile in Advanced Organic Synthesis

While 2-furonitrile (B73164) has been noted for its use as an intermediate in pharmaceutical and fine chemical synthesis, the specific applications of this compound are less documented in readily available literature. wikipedia.org However, the furan (B31954) nucleus and the nitrile group are both important functionalities in the synthesis of more complex molecules. Furan derivatives, in general, are precursors to a wide range of biologically active compounds. ontosight.ailookchem.com The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, making it a valuable handle in multi-step syntheses.

The unique electronic and structural characteristics of furonitriles make them attractive building blocks. For example, 2-amino-4,5-diphenyl-3-furonitrile (B1268253) is recognized as a valuable intermediate for producing a variety of chemical products, particularly in the pharmaceutical industry, where it serves as a building block for bioactive compounds. lookchem.com The presence of both the furan ring and the nitrile group allows for diverse chemical transformations. The furan ring can undergo electrophilic substitution and Diels-Alder reactions, while the nitrile group can participate in nucleophilic additions and reductions. wikipedia.org This dual reactivity opens up numerous possibilities for the construction of complex molecular architectures.

Recent research has focused on developing novel synthetic methodologies for furan derivatives, including 3-cyanofurans. For instance, a divergent copper-catalyzed synthesis has been developed to produce 3-cyanofurans from O-acetyl oximes and β-ketonitriles. nih.gov This method's robustness was demonstrated by the successful synthesis of various substituted 3-cyanofurans, including tricyclic products that resemble natural product structures. nih.gov Such advancements in synthetic methodology underscore the growing importance of furonitrile scaffolds in organic synthesis.

Methodological Approaches in this compound Research: An Overview

The investigation of this compound and related compounds employs a range of modern analytical and purification techniques.

Synthesis and Purification:

The synthesis of furonitriles often starts from corresponding furan aldehydes. For instance, 2-furonitrile can be synthesized from furfural (B47365). wikipedia.orggoogle.com While specific industrial-scale synthesis of this compound is not widely reported, laboratory-scale syntheses are achievable. A general approach to preparing furan derivatives involves the dehydration of 1,4-dicarbonyl compounds. derpharmachemica.com More recent and sophisticated methods include copper-catalyzed reactions to form substituted 3-cyanofurans. nih.gov

Following synthesis, purification is crucial to obtain a pure sample for characterization and further reactions. Common purification techniques include:

Flash Chromatography: A widely used method for purifying organic compounds. ambeed.combiotage.com It is a form of preparative liquid chromatography that uses a column of silica (B1680970) gel and a solvent system to separate the components of a mixture.

Distillation: For volatile compounds like furonitriles, distillation under reduced pressure can be an effective purification method. google.com

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analysis and purification of compounds. nih.govvwr.com Different modes of HPLC, such as reversed-phase and ion-exchange, can be employed depending on the properties of the compound. nih.gov Affinity chromatography is another specialized HPLC technique used for purifying specific molecules based on biological interactions. nih.gov

Structural Analysis and Characterization:

A variety of spectroscopic methods are employed to elucidate the structure and properties of this compound and its derivatives.

| Analytical Technique | Information Obtained |

| Rotational Spectroscopy | Provides highly accurate information about the molecular geometry and structure in the gas phase. rsc.orgrsc.org |

| Infrared (IR) Spectroscopy | Used to identify the functional groups present in a molecule. The characteristic absorption of the nitrile group (C≡N) is a key feature in the IR spectrum of this compound. illinois.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. carlroth.com |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. thieme-connect.com |

Recent studies have utilized a combination of high-resolution rotational spectroscopy and high-level quantum-chemical calculations to determine the semi-experimental equilibrium structures of both 2- and this compound, as well as their water complexes. rsc.orgrsc.org This integrated approach provides a comprehensive understanding of their molecular properties.

Advanced Synthetic Methodologies for 3 Furonitrile and Its Precursors

De Novo Synthetic Routes to the Furan (B31954) Core with Nitrile Functionality

The de novo synthesis of the furan ring bearing a nitrile group offers a direct approach to 3-furonitrile and its derivatives. These methods typically involve the strategic cyclization of acyclic precursors that already contain the necessary carbon and heteroatom framework.

Strategies from Acyclic Precursors

The construction of the this compound core from linear, acyclic molecules is a powerful strategy that allows for significant structural diversity in the final product. These methods often rely on intramolecular reactions that form the furan ring in a single, key step.

One notable example involves the reaction of phenacylmalononitriles with triphenylphosphine (B44618) and carbon tetrachloride. This Appel-type reaction proceeds through a cyclization/aromatization cascade to afford 5-aryl-2-[(triphenylphosphoranylidene)amino]-3-furonitriles in good to excellent yields (75–92%). Current time information in Bangalore, IN. The reaction is typically carried out in acetonitrile (B52724) at room temperature and does not require a base or catalyst, making it an efficient and mild procedure. The proposed mechanism involves the formation of a phosphonium (B103445) salt intermediate which then undergoes intramolecular cyclization.

Another significant approach starts from 3-benzoyl-2-cyanobutyronitrile, an acyclic precursor that can be cyclized under acidic conditions. uni-rostock.de Treatment with a strong acid, such as trifluoroacetic acid (TFA), promotes the cyclization to yield 2-amino-4-methyl-5-phenyl-3-furonitrile. uni-rostock.de This acid-mediated cyclization is believed to proceed via protonation of the nitrile nitrogen, which activates it towards nucleophilic attack by the enol form of the ketone. uni-rostock.de This method provides a valuable alternative to base-mediated cyclizations, which can sometimes be problematic due to the higher acidity of the malononitrile (B47326) proton. uni-rostock.de

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Phenacylmalononitrile | Ph3P, CCl4, MeCN | 5-Aryl-2-[(triphenylphosphoranylidene)amino]-3-furonitrile | 75–92 | Current time information in Bangalore, IN. |

| 3-Benzoyl-2-cyanobutyronitrile | Trifluoroacetic acid (TFA) | 2-Amino-4-methyl-5-phenyl-3-furonitrile | Not specified | uni-rostock.de |

Cyclization Reactions for Furan Ring Formation

The formation of the furan ring is the cornerstone of de novo syntheses. Various cyclization strategies have been developed to construct this heterocyclic core, often with simultaneous introduction of the desired nitrile functionality or a precursor group.

The aforementioned acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile is a prime example of a cyclization reaction leading directly to a substituted this compound. uni-rostock.de The reaction conditions are mild, and the process is tolerant of various functional groups on the phenyl ring, with reaction times depending on the electronic nature of the substituent. uni-rostock.de

In a different approach, a copper-mediated [3+2] oxidative cyclization reaction between N-tosylhydrazones and β-ketoesters has been developed for the synthesis of 2,3,5-trisubstituted furans. alberts.edu.in While this method does not directly yield a this compound, it represents a versatile strategy for furan ring formation that could potentially be adapted by using a β-ketoester substrate containing a nitrile group. The use of an inexpensive copper catalyst makes this method economically attractive. alberts.edu.in

Palladium-catalyzed oxidative heterodimeric cyclization of 2,3-allenoic acids and 1,2-allenyl ketones provides another route to furan-containing structures, specifically 4-(3'-furanyl)-2(5H)-furanones. researchgate.net Although this does not directly produce this compound, it showcases a sophisticated cyclization methodology for building furan rings.

| Reaction Type | Key Reagents/Catalyst | Precursors | Product Type | Reference |

| Acid-mediated cyclization | Trifluoroacetic acid (TFA) | 3-Benzoyl-2-cyanobutyronitrile | 2-Amino-4-methyl-5-phenyl-3-furonitrile | uni-rostock.de |

| Appel-type cyclization/aromatization | Triphenylphosphine, Carbon tetrachloride | Phenacylmalononitriles | 5-Aryl-2-[(triphenylphosphoranylidene)amino]-3-furonitriles | Current time information in Bangalore, IN. |

| Copper-mediated [3+2] oxidative cyclization | Copper catalyst | N-Tosylhydrazones, β-Ketoesters | 2,3,5-Trisubstituted furans | alberts.edu.in |

Functionalization and Derivatization Strategies on Pre-formed Furan Scaffolds

An alternative to de novo synthesis is the introduction of a nitrile group onto a pre-existing furan ring. This can be achieved through direct cyanation or by the conversion of other functional groups.

Direct Cyanation Approaches

Directly introducing a cyano group onto the furan ring at the 3-position is a highly desirable and atom-economical approach. Palladium-catalyzed cross-coupling reactions are a prominent strategy for this transformation.

The cyanation of 3-bromofuran (B129083) represents a viable route to this compound. While some reports indicate that the reaction of 3-bromofuran can be challenging, palladium-catalyzed methods have shown success with other heteroaromatic halides and could be optimized for this substrate. alberts.edu.inresearchgate.net The choice of ligand is crucial in these reactions to prevent catalyst deactivation by the cyanide anion. nih.gov

Another powerful method is the Suzuki-Miyaura coupling of 3-furylboronic acid with a cyanating agent. acs.org This approach benefits from the commercial availability of 3-furylboronic acid and the mild reaction conditions typical of Suzuki-Miyaura couplings.

| Furan Substrate | Cyanating Agent | Catalyst System | Product | Reference |

| 3-Bromofuran | Metal cyanide (e.g., KCN, Zn(CN)2) | Palladium complex with phosphine (B1218219) ligand | This compound | uni-rostock.deresearchgate.net |

| 3-Furylboronic acid | Cyanating agent | Palladium catalyst | This compound | acs.orgcore.ac.uk |

Conversion of Other Functional Groups to Nitrile

The transformation of existing functional groups on the furan ring into a nitrile offers a versatile synthetic handle. Common precursors for this conversion include carboxylic acids, amides, and aldehydes.

The conversion of 3-furoic acid to this compound is a plausible, albeit sometimes multi-step, pathway. One approach involves the conversion of the carboxylic acid to the corresponding amide, 3-furamide, which can then be dehydrated to the nitrile. wikipedia.org

The dehydration of 3-furamide is a direct and efficient method for the synthesis of this compound. A variety of dehydrating agents can be employed for this transformation. For instance, silica-supported molybdenum oxide (MoOx/SiO2) has been shown to be an effective and reusable heterogeneous catalyst for the dehydration of 2-furamide, achieving high yields (96%), a method that is applicable to other amides including 3-furamide. researchgate.net

The conversion of 3-formylfuran (3-furfural) to this compound can be achieved through its corresponding aldoxime. The industrial synthesis of 2-furonitrile (B73164) often proceeds via the vapor phase ammoxidation of furfural (B47365). wikipedia.org A laboratory-scale alternative involves the formation of the aldoxime from the aldehyde, followed by dehydration using various reagents. wikipedia.org

| Precursor Functional Group | Intermediate | Key Transformation | Reagents/Catalyst | Reference |

| Carboxylic acid | Amide | Dehydration | MoOx/SiO2, other dehydrating agents | wikipedia.orgresearchgate.net |

| Amide | - | Dehydration | MoOx/SiO2, various dehydrating agents | researchgate.net |

| Aldehyde | Aldoxime | Dehydration | Various dehydrating agents | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of renewable feedstocks, biocatalysis, and energy-efficient reaction conditions.

The synthesis of furan derivatives from biomass is a cornerstone of green chemistry. nih.gov For instance, furfural, derived from lignocellulosic biomass, is a renewable starting material for the synthesis of various furan compounds. researchgate.net While 2-furonitrile is more directly accessible from furfural, similar principles can be applied to the synthesis of 3-substituted furans.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The enzymatic dehydration of aldoximes to nitriles is a promising approach. Aldoxime dehydratase enzymes have been successfully used for the synthesis of 2-furonitrile from 2-furfuryl aldoxime in an aqueous medium, avoiding the use of harsh reagents and high temperatures. researchgate.netresearchgate.net This biocatalytic system could be extended to the synthesis of this compound.

The use of ionic liquids as recyclable solvents and catalysts is another important green chemistry strategy. thieme.dersc.orgresearchgate.net Ionic liquids can enhance reaction rates and selectivity, and their low vapor pressure reduces solvent emissions. Their application in the synthesis of furan derivatives has been explored, offering potential for cleaner production of this compound. rsc.orgmdpi.com

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and improve yields. chempap.orgrsc.orgbenthamscience.com The application of microwave irradiation to the synthesis of heterocyclic compounds, including furan derivatives, has been demonstrated and holds promise for the rapid and efficient production of this compound. researchgate.netrsc.org

| Green Chemistry Approach | Description | Example Application | Reference |

| Biocatalysis | Use of enzymes for selective transformations in aqueous media under mild conditions. | Enzymatic dehydration of 3-furfuraldoxime to this compound. | researchgate.netresearchgate.net |

| Ionic Liquids | Use of non-volatile, recyclable solvents and catalysts. | Synthesis of furan derivatives in ionic liquids to improve reaction efficiency and recyclability. | thieme.dersc.orgresearchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve energy efficiency. | Rapid synthesis of furan scaffolds and derivatives. | researchgate.netchempap.orgrsc.orgbenthamscience.com |

| Heterogeneous Catalysis | Use of solid, reusable catalysts to simplify product purification and reduce waste. | Dehydration of 3-furamide using silica-supported molybdenum oxide. | researchgate.net |

Solvent-Free Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste, cost, and environmental impact. rsc.org Mechanochemical methods, such as grinding, have emerged as a powerful alternative to traditional solution-based synthesis. rsc.orgjocpr.com These techniques can lead to significant improvements in yield, selectivity, and reaction time while simplifying work-up procedures. jocpr.com

An efficient solvent-free synthesis of 2,3-diarylated fully substituted furans has been achieved through a sequential one-pot reaction involving a Knoevenagel condensation, an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, and an intramolecular cyclization. lookchem.com This approach highlights the potential of solvent-free conditions for constructing complex furan rings, a strategy that could be adapted for precursors to this compound derivatives.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Sequential Knoevenagel, Stetter, Cyclization | Aldehydes, 1,3-Dicarbonyl compounds, etc. | Solvent-free, NHC catalyst | 2,3-Diarylated fully substituted furans | lookchem.com |

| Imine Synthesis | Hydroxy ketone, Substituted anilines | Grinding, Room Temperature, Glacial acetic acid | Imines | jocpr.com |

This table showcases examples of solvent-free synthesis for furan derivatives and related compounds, illustrating the principles that could be applied to this compound synthesis.

Catalytic Approaches (e.g., heterogeneous catalysis, organocatalysis)

Catalysis offers a route to more efficient and selective chemical transformations. Both heterogeneous and organocatalytic methods have been successfully applied to the synthesis of furans and their precursors.

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and durability. researchgate.net These catalysts function by providing a surface on which reactants adsorb, react, and then desorb as products. cademix.org

A significant industrial application is the synthesis of furonitrile from furfural, a bio-based precursor. A vapor-phase process has been developed where furfural, ammonia (B1221849), and molecular oxygen react over a molybdenum-containing catalyst, such as bismuth molybdate, at 400-500°C. google.com Critically, the contact time between furfural and ammonia before catalysis must be limited to less than 0.1 seconds to achieve high selectivity for furonitrile. google.com

Cerium oxide (CeO₂) has also been identified as an effective heterogeneous catalyst in reactions involving furan derivatives. It is used in combination with nitriles like 2-furonitrile or 2-cyanopyridine (B140075) for the direct synthesis of polycarbonates from CO₂ and diols. researchgate.netacs.orgresearchgate.net This demonstrates the role of CeO₂ in activating molecules and facilitating transformations relevant to furan chemistry.

| Precursor | Catalyst | Reagents | Temperature | Product | Key Finding | Reference |

| Furfural | Bismuth Molybdate | Ammonia, Oxygen | 400-500°C | Furonitrile | Limiting pre-catalyst contact time is crucial for yield. | google.com |

| Diols, CO₂ | CeO₂ | 2-Furonitrile (as dehydrating agent) | Not specified | Alternating Polycarbonates | CeO₂ + 2-furonitrile system yields higher molecular weight polymers. | researchgate.netacs.org |

This table summarizes key findings in the heterogeneous catalytic synthesis of furonitrile and related applications.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that can provide high levels of stereoselectivity. unife.it Chiral organocatalysts, such as those derived from cinchona alkaloids, are particularly valuable for asymmetric synthesis. nih.gov

A diastereodivergent organocatalytic method has been developed for the synthesis of chiral annulated furans. nih.gov This two-step process involves an asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones, catalyzed by a cinchona alkaloid, followed by a silver-catalyzed intramolecular cycloisomerization. By modifying the catalyst (quinine vs. a phase-transfer catalyst derivative), it is possible to control the diastereoselectivity and access the full matrix of stereoisomeric products. nih.gov

Furthermore, organocatalysts like chiral phosphoric acids have been used with Hantzsch esters for the enantioselective transfer hydrogenation of various functional groups, including the dearomatization of heteroaromatic systems, which could be applicable to furan precursors. mdpi.com

| Catalyst Type | Reaction | Substrates | Key Feature | Reference |

| Cinchona Alkaloids | Asymmetric addition / Cycloisomerization | β-ketoesters, 2-(1-alkynyl)-2-alkene-1-ones | Diastereodivergent synthesis of chiral annulated furans. | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Heteroaromatic systems, Hantzsch ester | Enantioselective reduction and dearomatization. | mdpi.com |

This table provides an overview of organocatalytic strategies for the synthesis of chiral furan derivatives.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat transfer, improved safety for highly exothermic or hazardous reactions, and greater scalability. europa.eubeilstein-journals.org

The synthesis of 2-furonitrile from the biomass-derived precursor furfural has been successfully demonstrated in a continuous flow system. One approach involves the dehydration of 2-furfuryl aldoxime, which is formed from furfural and hydroxylamine (B1172632). researchgate.net An enzymatic method using an aldoxime dehydratase from Rhodococcus sp. YH3-3 has been developed for this transformation in an aqueous medium. researchgate.net

A chemoenzymatic strategy for synthesizing 2-furonitrile from furfural has been developed, where the enzymatic dehydration of 2-furfuraldoxime can achieve a space-time yield of 6.2 g·L⁻¹·h⁻¹. researchgate.net Furthermore, a PhD thesis details the conversion of furfural into 2-furonitrile using hydroxylamine hydrochloride in a continuous flow process, highlighting the practical application of this technology. core.ac.uk The ability to telescope multiple reaction steps in a continuous sequence is a key advantage of flow chemistry, potentially allowing for the direct conversion of furfural to this compound or its derivatives in a single, uninterrupted process. mdpi.comvapourtec.com

| Precursor | Reagents/Catalyst | System | Key Advantage | Reference |

| 2-Furfuryl aldoxime | Aldoxime dehydratase (OxdYH3-3) | Aqueous medium, continuous feeding | Sustainable, cyanide-free synthesis from a bio-based precursor. | researchgate.netresearchgate.net |

| Furfural | Hydroxylamine hydrochloride | Continuous flow reactor | Direct conversion of a key biomass platform chemical. | core.ac.uk |

This table illustrates the application of flow chemistry to the synthesis of furonitrile precursors.

Stereoselective Synthesis Considerations for this compound Derivatives

While this compound itself is achiral, the synthesis of its substituted derivatives often requires control over stereochemistry, which is crucial for applications in pharmaceuticals and bioactive materials.

Stereoselective methods are well-established for creating complex furan-containing molecules. For instance, a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones yields 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereocenter as single diastereomers. rsc.org This method proceeds through a proposed amino-cyclopropane intermediate and demonstrates tolerance for a wide range of functional groups. rsc.org

The stereoselective synthesis of cis-fused perhydrofuro[2,3-b]furans, core structures in several biologically active molecules, has been achieved from sugar-derived allyl vinyl ethers. researchgate.net This methodology involves a Claisen rearrangement followed by a one-pot ozonolysis and acid-mediated acetalization. researchgate.net Similarly, the key subunit of the HIV protease inhibitor darunavir, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been synthesized enantioselectively from sugar derivatives, employing key steps like substrate-controlled hydrogenation and Baeyer-Villiger oxidation. researchgate.net

These examples, while not directly producing this compound derivatives, establish important precedents. They demonstrate that furan rings can be constructed with high stereocontrol using various catalytic and substrate-controlled strategies. These principles could be applied to syntheses where a nitrile group is either already present on a precursor or is introduced later in the synthetic sequence, allowing for the creation of chiral this compound derivatives.

| Methodology | Substrates | Product Type | Stereochemical Outcome | Reference |

| Copper-catalyzed cascade reaction | Enaminones, N-tosylhydrazones | 2-Amino-3-trifluoromethyl-substituted 2H-furans | Single diastereomers with a quaternary stereocenter. | rsc.org |

| Claisen rearrangement / Ozonolysis | Sugar-derived allyl vinyl ethers | cis-Fused perhydrofuro[2,3-b]furans | High stereoselectivity. | researchgate.net |

| Substrate-controlled hydrogenation / Baeyer-Villiger oxidation | Sugar derivatives | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | High enantiomeric excess (>99%). | researchgate.net |

This table highlights methodologies for the stereoselective synthesis of complex furan derivatives, providing a foundation for developing routes to chiral this compound derivatives.

Reactivity and Mechanistic Investigations of 3 Furonitrile

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.comwikipedia.org The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step as it disrupts the aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com The second step involves the rapid removal of a proton from the carbocation, restoring the stable aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com

Regioselectivity and Mechanistic Pathways

In substituted aromatic rings, the existing substituent group significantly influences the position of the incoming electrophile, a phenomenon known as regioselectivity. masterorganicchemistry.comchemistrysteps.com For furan, which is an electron-rich heterocycle, electrophilic substitution preferentially occurs at the C2 (alpha) position due to the greater stabilization of the carbocation intermediate. quora.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile by the π-electrons of the furan ring, leading to the formation of a cationic intermediate. uomustansiriyah.edu.iqwikipedia.org This intermediate is stabilized by resonance. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the substituted product.

Influence of the Nitrile Group on Reactivity

The presence of a nitrile (-CN) group on the furan ring has a profound impact on its reactivity towards electrophiles. The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. nih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack by reducing its electron density. quora.comnih.gov

In the case of 3-furonitrile, the nitrile group at the 3-position deactivates the entire furan ring, making it less reactive than furan itself in electrophilic aromatic substitution reactions. The deactivating effect is transmitted through both inductive and resonance effects. Consequently, more vigorous reaction conditions are often required to achieve substitution compared to unsubstituted furan. The electron-withdrawing nature of the nitrile group also influences the regioselectivity of the reaction, although specific experimental data on the electrophilic substitution of this compound is limited in the provided search results.

Nucleophilic Additions and Substitutions Involving this compound

Nucleophilic reactions involving this compound can target either the nitrile group or the furan ring system itself.

Reactions Involving the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This allows for nucleophilic addition to the nitrile group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile carbon to form an intermediate imine anion. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate can yield a ketone. libretexts.org Weaker nucleophiles generally require acid catalysis to activate the nitrile group by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon.

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. libretexts.org Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4), yields a primary amine. libretexts.org

Attack on the Furan Ring System

While the furan ring is generally susceptible to electrophilic attack, nucleophilic attack on the ring is less common unless activated by strongly electron-withdrawing substituents. chempap.org The nitrile group in this compound, being electron-withdrawing, can facilitate nucleophilic substitution on the furan ring, particularly if there is a suitable leaving group present. Research has shown that groups like nitro, arylthio, and arylsulfonyl can act as leaving groups in nucleophilic substitutions on the furan ring. chempap.org

In a study involving nickel complexes, it was found that this compound can undergo C-CN bond activation. rsc.org The reaction with a nickel hydride complex initially leads to coordination of the nickel to the nitrile group, followed by oxidative addition across the C-CN bond. rsc.org This demonstrates the susceptibility of the carbon-nitrile bond to attack by a nucleophilic metal center.

Cycloaddition Reactions of this compound (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comebsco.com Furan and its derivatives can act as dienes in these reactions. researchgate.net However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes. The presence of an electron-withdrawing group like the nitrile group on the furan ring generally decreases its reactivity as a diene in normal electron-demand Diels-Alder reactions. researchgate.net Conversely, in inverse electron-demand Diels-Alder reactions, an electron-poor diene reacts with an electron-rich dienophile. In one instance, a researcher noted that a Diels-Alder reaction with this compound did not proceed as expected under conditions that were successful for furan, suggesting that the nitrile group significantly impacts reactivity. researchgate.net

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.org Nitriles can function as dipolarophiles in these reactions. organic-chemistry.org For example, nitrile oxides, which are 1,3-dipoles, can react with dipolarophiles. capes.gov.br Research has been conducted on the 1,3-dipolar cycloaddition of nitrile oxides with various compounds. chempap.orgchemicalpapers.com The nitrile group of this compound could potentially act as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic systems. The efficiency of such reactions would depend on the electronic nature of both the 1,3-dipole and the dipolarophile. organic-chemistry.org

[4+2] Cycloadditions as Diene or Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. libretexts.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.com In these reactions, a conjugated diene (a molecule with two alternating double bonds) reacts with a dienophile (a molecule with a double or triple bond) in a concerted fashion. libretexts.orgorganic-chemistry.org The versatility of this reaction is enhanced by the ability of certain molecules to act as either the diene or the dienophile depending on the reaction partner. While specific studies focusing exclusively on this compound's participation in [4+2] cycloadditions are not extensively detailed in the provided search results, the general reactivity of furans in Diels-Alder reactions provides a strong basis for understanding its potential behavior.

Furans can function as dienes in cycloaddition reactions, although their aromatic character can lead to lower reactivity compared to non-aromatic dienes. nih.gov The reaction of furan with a powerful dienophile like maleic anhydride (B1165640) is a classic example. nih.gov Conversely, when substituted with electron-withdrawing groups, furans can act as dienophiles. nih.gov Given that the nitrile group in this compound is electron-withdrawing, it is plausible that this compound could act as a dienophile in reactions with electron-rich dienes. For instance, electron-poor furans have been shown to participate as dienophiles in cycloadditions with dienes like isoprene (B109036) and 1,3-butadiene, though reaction rates can be slow. nih.gov

A hypothetical reaction where this compound acts as a dienophile is with an electron-rich diene such as 2,3-dimethyl-1,3-butadiene. The electron-withdrawing nitrile group would activate the furan ring's double bond for reaction.

Table 1: Plausible [4+2] Cycloaddition Reaction with this compound as a Dienophile

| Diene | Dienophile | Product |

| 2,3-Dimethyl-1,3-butadiene | This compound | 4,5-Dimethyl-7-oxabicyclo[2.2.1]hept-2-ene-1-carbonitrile |

Conversely, if reacting with a highly electron-deficient dienophile, such as dimethyl acetylenedicarboxylate, this compound could potentially be forced to act as the diene.

Table 2: Plausible [4+2] Cycloaddition Reaction with this compound as a Diene

| Diene | Dienophile | Product |

| This compound | Dimethyl acetylenedicarboxylate | Dimethyl 1-cyano-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |

[3+2] Cycloadditions

[3+2] cycloaddition reactions are a class of pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. mdpi.combibliotekanauki.pl These reactions are highly valuable in synthetic chemistry for the construction of various heterocyclic systems.

Nitrile oxides, which are 1,3-dipoles, are known to react with alkenes in [3+2] cycloadditions to form isoxazolines. mdpi.commdpi.com In the context of this compound, its carbon-carbon double bonds within the furan ring could potentially act as dipolarophiles. For example, the reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) N-oxide, would be expected to yield a furo[2,3-d]isoxazole derivative. The regioselectivity of such reactions is an important consideration and is often influenced by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile. mdpi.commdpi.com

Another example of a [3+2] cycloaddition is the reaction with azides to form triazoles. While specific examples with this compound are not detailed in the provided results, the general reactivity pattern suggests that an aryl azide (B81097) could react with one of the double bonds of the furan ring in this compound to form a triazoline intermediate, which could then potentially rearrange.

A base-catalyzed [3+2] cycloaddition has been developed for the synthesis of substituted furans using propargylamines as allenyl anion equivalents which react with aldehydes. rsc.org This highlights a different approach to forming furan rings through a [3+2] cycloaddition manifold.

Table 3: Potential [3+2] Cycloaddition Reactions Involving a Furan Moiety

| 1,3-Dipole | Dipolarophile | Product Type |

| Benzonitrile N-oxide | Alkene | Isoxazoline |

| Phenylazide | Alkene | Triazoline |

Mechanistic Insights and Stereochemical Control

The mechanism of cycloaddition reactions is crucial for predicting and controlling the stereochemical outcome of the products. The Diels-Alder reaction, being a concerted pericyclic reaction, generally proceeds with a high degree of stereospecificity. libretexts.org The stereochemistry of the dienophile and the diene is retained in the product. For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. libretexts.org

In the context of furans, the endo/exo selectivity of the Diels-Alder reaction is a key aspect. Often, the endo product is kinetically favored due to secondary orbital interactions, but the exo product may be thermodynamically more stable. The reversibility of the furan Diels-Alder reaction can allow for the isolation of the thermodynamic product. nih.gov

For [3+2] cycloadditions, the mechanism can be more complex and may not always be concerted. Some [3+2] cycloadditions proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. d-nb.info The specific mechanism can influence the stereochemical outcome. In cases where a stepwise mechanism is operative, there may be a loss of stereochemistry if bond rotation in the intermediate is faster than ring closure.

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the regioselectivity and mechanism of [3+2] cycloaddition reactions. mdpi.commdpi.com These studies can help predict whether a reaction will be concerted or stepwise and can explain the observed regioselectivity based on the electronic properties of the reactants. For instance, in the reaction of nitrile oxides with alkenes, the regioselectivity can often be predicted by analyzing the nucleophilic and electrophilic character of the reactants. mdpi.com

Controlling stereochemistry in cycloaddition reactions is a major focus of synthetic chemistry. Chiral auxiliaries attached to either the diene or the dienophile can induce facial selectivity, leading to the formation of one enantiomer in excess. frontiersin.org Similarly, chiral catalysts can create a chiral environment around the reactants, influencing the stereochemical course of the reaction.

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grnih.govmdpi.com

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

Cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. eie.grnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com A plausible Heck reaction involving a halogenated this compound, for example, 2-bromo-3-furonitrile, with an alkene like styrene (B11656) would yield a substituted furonitrile. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org Mechanically-activated Heck couplings have also been developed. beilstein-journals.org

Suzuki Reaction: The Suzuki-Miyaura coupling utilizes an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.orgmt.com For instance, a borylated this compound could be coupled with an aryl halide, or a halogenated this compound could be coupled with an arylboronic acid. nih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org Nickel catalysts have also emerged as a powerful alternative to palladium in Suzuki-Miyaura reactions. rsc.org

Sonogashira Reaction: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org A halogenated this compound could undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent onto the furan ring. sioc-journal.cnbeilstein-journals.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

Negishi Reaction: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide or triflate. wikipedia.orgorganic-chemistry.orguh.edu An organozinc derivative of this compound could be prepared and subsequently used in a Negishi coupling with an aryl or vinyl halide. nih.gov This reaction is known for its high functional group tolerance. wikipedia.org The in-situ formation of organozinc reagents is a common strategy. rsc.org

Table 4: Overview of Plausible Cross-Coupling Reactions with this compound Derivatives

| Reaction | This compound Derivative | Coupling Partner | Catalyst System (Typical) |

| Heck | 2-Bromo-3-furonitrile | Styrene | Pd(OAc)₂, PPh₃, Base |

| Suzuki | 2-(dihydroxyboryl)-3-furonitrile | Iodobenzene | Pd(PPh₃)₄, Base |

| Sonogashira | 2-Iodo-3-furonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base |

| Negishi | 2-(chlorozincio)-3-furonitrile | Bromobenzene | Pd(PPh₃)₄ |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of substrates. nih.govmdpi.comsigmaaldrich.com This approach allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond.

The nitrile group in this compound can potentially act as a directing group in C-H functionalization reactions. Directing groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, leading to site-selective functionalization. nih.gov While ortho-C-H functionalization is common, strategies for meta-selective C-H functionalization using nitrile-based directing groups have also been developed. nih.gov

For this compound, a transition metal catalyst, such as rhodium or iridium, could coordinate to the nitrile group and facilitate the activation of the C-H bond at the C2 or C4 position of the furan ring. nih.gov The activated C-H bond could then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents. Iron-catalyzed C-H functionalization has also been explored for various substrates. mdpi.com

Table 5: Potential C-H Functionalization of this compound

| Position | Coupling Partner | Catalyst (Hypothetical) | Product Type |

| C2 | Styrene | [Rh(cod)Cl]₂ | 2-Styryl-3-furonitrile |

| C4 | Phenylboronic acid | Pd(OAc)₂ | 4-Phenyl-3-furonitrile |

Carbonylation and Related Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as the C1 source. acsgcipr.org These reactions are of great industrial importance for the synthesis of aldehydes, ketones, carboxylic acids, and their derivatives. acsgcipr.org

Palladium-catalyzed carbonylation of aryl halides is a well-established method for the synthesis of esters, amides, and carboxylic acids. acsgcipr.org A halogenated this compound, such as 2-bromo-3-furonitrile, could undergo a carbonylative coupling reaction. For example, in the presence of a palladium catalyst, carbon monoxide, and an alcohol, 2-bromo-3-furonitrile could be converted to the corresponding methyl ester. Similarly, reaction with an amine would yield the corresponding amide.

Recent research has also demonstrated the synthesis of furan-containing compounds through cascade carbonylation reactions of allenols. nih.gov Oxidative carbonylation is another variant where an oxidant is used in the catalytic cycle. researchgate.net The use of nitriles as dehydrants has been explored in the synthesis of dialkyl carbonates from CO₂ and alcohols, with 2-furonitrile (B73164) showing promise. researchgate.netgoogle.com

Table 6: Potential Carbonylative Reactions of a Halogenated this compound

| Substrate | Reagents | Catalyst (Typical) | Product |

| 2-Bromo-3-furonitrile | CO, Methanol, Base | PdCl₂(PPh₃)₂ | Methyl 3-cyano-2-furoate |

| 2-Bromo-3-furonitrile | CO, Diethylamine, Base | Pd(OAc)₂, dppf | 3-Cyano-N,N-diethyl-2-furamide |

Rearrangement Reactions Involving the Furanitrile Moiety

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to yield a structural isomer of the original molecule. wiley-vch.de In the context of this compound, significant rearrangement reactions involve the transformation of the furan ring itself into different heterocyclic systems, a process of considerable interest in synthetic chemistry.

A notable example of such a rearrangement is the conversion of furan derivatives into substituted pyrroles. wikipedia.orgrsc.org This transformation is often achieved through processes analogous to the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rsc.org Furan itself can serve as a precursor to the required 1,4-dicarbonyl intermediate. Industrially, pyrrole (B145914) is prepared by reacting furan with ammonia over solid acid catalysts. wikipedia.org

Research has demonstrated that various furanic compounds can be converted to N-substituted pyrroles by reacting them with primary amines in the presence of an acid catalyst, such as a solid H-form zeolite. rsc.org This reaction proceeds by opening the furan ring to form an intermediate that subsequently cyclizes with the amine to form the pyrrole ring. rsc.org While these studies often use furan or substituted furans like 2,5-dimethylfuran, the principles are applicable to the broader class of furan derivatives.

| Furan Substrate | Amine Reactant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimethylfuran | m-Methylaniline | H-Y(2.6) Zeolite | 150 | 99 |

| 2,5-Dimethylfuran | Aniline (B41778) | H-Y(2.6) Zeolite | 150 | 93 |

| 2-Methylfuran | Aniline | H-Y(2.6) Zeolite | 180 | 75 |

| Furan | Aniline | H-Y(2.6) Zeolite | 180 | 62 |

Another important type of rearrangement in heterocyclic chemistry is the Dimroth rearrangement, which involves the translocation of two heteroatoms within a heterocyclic system. scispace.comwikipedia.org This reaction is common in nitrogen-containing heterocycles like triazoles and pyrimidines. wikipedia.orgresearchgate.net While direct evidence for a Dimroth-type rearrangement in this compound is not prominent in the literature, the principle highlights a potential pathway for isomerization in related heterocyclic structures.

Photochemical and Electrochemical Reactions of this compound

The interaction of this compound with light and electricity can induce unique chemical transformations, opening pathways to novel molecular structures and synthetic methodologies.

Photochemical reactions are driven by the absorption of light, which elevates a molecule to an electronically excited state. msu.edubeilstein-journals.org This excited state possesses a different electron distribution and reactivity compared to the ground state, enabling transformations that are often difficult to achieve through thermal methods. beilstein-journals.orgsioc-journal.cn These transformations can include isomerizations, cycloadditions, or rearrangements. msu.edumdpi.com

While specific photoinduced reactions of this compound are not extensively documented, foundational spectroscopic studies have been conducted, which are essential for understanding its photochemical potential. wisc.edu The study of related heterocyclic systems provides insight into plausible reaction pathways. For instance, the photochemical interconversion between isomers is a known phenomenon for various cyclic compounds upon irradiation with UV light. mdpi.com The efficiency of any photochemical process is measured by its quantum yield (Φ), which defines the number of molecules undergoing a specific transformation per photon absorbed. msu.edu

| Concept | Description | Relevance |

|---|---|---|

| Excited State | A higher energy state of a molecule after absorbing a photon. msu.edu | The reactive species in a photochemical reaction. |

| Photoisomerization | A light-induced structural change from one isomer to another. mdpi.com | A potential reaction pathway for this compound, leading to other C₅H₃NO isomers. |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as moles of product formed per mole of photons absorbed. msu.edu | Measures the effectiveness of a potential photo-transformation. |

| Sensitizer | A molecule that absorbs light and transfers the energy to another molecule, inducing a reaction. msu.edu | Could be used to facilitate photochemical reactions of this compound at different wavelengths. |

Electro-organic synthesis utilizes electric current as a "reagent" to drive oxidation and reduction reactions, often under mild conditions and with high selectivity. nih.govorientjchem.org This approach is considered a form of green chemistry because it avoids the use of toxic or hazardous chemical oxidants and reductants. osi.lvrsc.org The fundamental processes involve the transfer of electrons at an electrode surface: oxidation at the anode (electron removal) and reduction at the cathode (electron addition). nih.gov

For a molecule like this compound, electro-organic methods present several potential synthetic applications. The furan ring and the nitrile group are both electrochemically active moieties.

Reduction of the Nitrile Group: The cyano group can be electrochemically reduced at the cathode to form 3-(aminomethyl)furan, a valuable primary amine.

Modification of the Furan Ring: The furan ring can undergo anodic oxidation, potentially leading to ring-opening reactions or the introduction of new functional groups.

The selectivity of these transformations can often be controlled by adjusting the electrode potential, the electrode material, and the composition of the electrolyte solution. nih.govorientjchem.org This technique provides a powerful tool for the targeted functionalization of heterocyclic compounds.

| Transformation | Electrode Process | Potential Product | Significance |

|---|---|---|---|

| Nitrile Reduction | Cathodic (Reduction) | 3-(Aminomethyl)furan | Synthesis of a primary amine from a nitrile without chemical reducing agents. |

| Ring Oxidation | Anodic (Oxidation) | Ring-opened or functionalized furans | Access to different classes of compounds via controlled oxidation. |

| Coupling Reactions | Anodic or Cathodic | Dimeric or coupled products | Formation of new C-C bonds to build more complex molecules. |

Photoinduced Transformations

Acid-Base Chemistry and Tautomerism Studies of this compound

| Site | Type of Basicity | Interaction with Acid (H⁺) |

|---|---|---|

| Furan Oxygen | Lewis Base | Can be protonated, but protonation on the α-carbon is often favored to form a stable σ-complex. scispace.com |

| Nitrile Nitrogen | Lewis Base | The lone pair on the nitrogen can accept a proton to form a nitrilium ion. |

Tautomerism is a phenomenon where structural isomers, known as tautomers, are in rapid equilibrium with each other. libretexts.orgallen.innumberanalytics.com The most common example is keto-enol tautomerism, which involves the migration of a proton and the shifting of a double bond. libretexts.org For a molecule to exhibit this type of tautomerism, it generally requires specific functional groups, such as a carbonyl group adjacent to a carbon atom bearing a hydrogen. libretexts.org

This compound, in its ground state, does not possess the necessary structural features for common tautomeric equilibria like keto-enol or imine-enamine tautomerization. It lacks a ketone, aldehyde, or imine group with an adjacent α-hydrogen. Therefore, tautomerism is not considered a significant aspect of the chemistry of this compound under standard conditions.

Advanced Applications of 3 Furonitrile in Chemical Synthesis and Materials Science

Building Block in Complex Natural Product Synthesis

The synthesis of complex natural products represents a significant benchmark in organic chemistry, often requiring innovative strategies and versatile building blocks to construct intricate molecular architectures. engineering.org.cnnih.gov Furan-containing moieties are present in a variety of natural products, and synthetic strategies often rely on functionalized building blocks to introduce these rings efficiently. engineering.org.cnspringernature.comnih.gov

In the strategic planning of a total synthesis, chemists deconstruct a target molecule into simpler, accessible fragments in a process known as retrosynthetic analysis. engineering.org.cn While the direct use of 3-furonitrile as a starting material in the total synthesis of major natural products is not widely documented in prominent literature, its potential as a key intermediate is significant. Its structure offers a stable furan (B31954) core functionalized with a nitrile group, which can be readily converted into other functional groups such as amines, carboxylic acids, or ketones. This "handle" allows for its incorporation into a larger molecular framework, with the furan ring serving as a crucial structural element of the final natural product. Synthetic strategies often rely on such bifunctional building blocks to enable the efficient and flexible assembly of complex molecules. nih.gov

Stereochemical control, the ability to selectively form one stereoisomer over others, is a critical aspect of modern organic synthesis, as the three-dimensional arrangement of atoms profoundly impacts a molecule's biological activity. chemrxiv.orgchemrxiv.org When a building block like this compound is incorporated into a synthetic route, it can have significant stereochemical implications for the final product.

A prime example of this is the Diels-Alder reaction, a powerful tool for forming six-membered rings. masterorganicchemistry.compressbooks.pub In a cycloaddition involving this compound as the diene component, its planar geometry and the electronic influence of the nitrile group dictate the stereochemical outcome of the newly formed stereocenters in the product. The reaction typically proceeds through a highly organized transition state, and the orientation of the dienophile relative to the furan ring determines the final stereochemistry (endo vs. exo products). The ability to influence or direct this outcome is a key consideration in synthetic design. chemrxiv.org Therefore, while this compound itself is achiral, its participation in bond-forming reactions that create chiral centers means its inherent structure has critical downstream stereochemical consequences.

Key Intermediate in Total Synthesis Strategies

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are of immense importance in chemistry, particularly in pharmaceuticals and materials science. ias.ac.in this compound serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems.

Polycyclic aromatic nitrogen heterocycles (PANHs) are compounds containing fused aromatic rings with at least one nitrogen atom. osti.gov These structures are of interest in materials science and are core components of many biologically active molecules. One important class of PANHs that can be derived from furan precursors are the furopyridines. ias.ac.in

The furo[3,2-c]pyridine (B1313802) scaffold, for instance, is a key framework in many bioactive compounds. nih.govbeilstein-journals.org Synthetic strategies to construct this system often involve the annulation of a pyridine (B92270) ring onto a furan core. Methodologies frequently start with 3-substituted furans, making this compound a logical, though not always direct, precursor for introducing the necessary functionality to build the adjoining pyridine ring. beilstein-journals.org The transformation of the nitrile into other functionalities is a key step in such synthetic routes.

The construction of fused ring systems is a cornerstone of synthetic organic chemistry, enabling the creation of rigid, three-dimensional molecules from simpler planar precursors. nih.gov The Diels-Alder reaction is a classic and highly efficient method for forming fused-ring systems in a single step. masterorganicchemistry.compressbooks.pub

This compound can participate as a diene in [4+2] cycloaddition reactions with various dienophiles (alkenes or alkynes). researchgate.net The reaction involves the four pi electrons of the furan ring and two pi electrons from the dienophile, proceeding through a cyclic transition state to form a bicyclic adduct. pressbooks.pub The product of a Diels-Alder reaction between this compound and a dienophile like maleic anhydride (B1165640) is an oxanorbornene derivative, a stable fused-ring system. The electron-withdrawing nature of the nitrile group makes the furan ring less nucleophilic, which can make the reaction more challenging compared to unsubstituted furan, but it proceeds under appropriate conditions. researchgate.netyoutube.com

| Reaction Type | Reactants | Conditions | Product Class |

| Diels-Alder Cycloaddition | This compound (Diene), Alkene/Alkyne (Dienophile) | Thermal or Lewis Acid Catalysis | Oxanorbornene derivatives (Fused Bicyclic System) |

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Role in Medicinal Chemistry Research Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is common to a series of compounds with known biological activity. mdpi.com By modifying the peripheral functional groups on a privileged scaffold, chemists can fine-tune the pharmacological properties of a drug candidate.

The heterocyclic systems derived from this compound, particularly furopyridines, have emerged as valuable scaffolds in drug discovery. The rigid, fused-ring structure of these molecules allows for precise spatial orientation of substituents, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.net

Research has identified the furo[3,2-b]pyridine core as a novel and privileged scaffold for developing potent and highly selective kinase inhibitors, which are crucial in cancer therapy. nih.gov Furthermore, derivatives of tetrahydrofuro[3,2-c]pyridine , a hydrogenated version of the scaffold, have demonstrated significant biological activities. nih.govbeilstein-journals.org These activities include potent inhibition of Janus kinase 2 (JAK2), agonism of the κ-opioid receptor (relevant for pain management), and antituberculosis effects. nih.govbeilstein-journals.org The parent furo[3,2-c]pyridine system has also been investigated as a pharmacophore for potential antipsychotic agents. nih.gov This body of research underscores the importance of this compound as a precursor to molecular frameworks with significant therapeutic potential.

| Scaffold Derived from Furan Precursors | Reported Biological Activity / Target | Reference(s) |

| Furo[3,2-b]pyridine | Privileged scaffold for selective kinase inhibitors (e.g., CLK) | nih.gov |

| Tetrahydrofuro[3,2-c]pyridine | JAK2 inhibitor, κ-opioid receptor agonist, antituberculosis agent | nih.govbeilstein-journals.org |

| Furo[3,2-c]pyridine | Potential antipsychotic activity (dopamine/serotonin receptor affinity) | nih.gov |

Design and Synthesis of Scaffolds for Bioactive Molecules

The synthesis of novel scaffolds for bioactive molecules is a cornerstone of drug discovery and development. chemrxiv.orgnih.gov this compound and its derivatives are instrumental in the construction of diverse molecular frameworks that form the core of new therapeutic agents. ontosight.airesearchgate.net The furan ring, a key component of many biologically active compounds, can be readily modified, allowing for the creation of libraries of compounds for biological screening. researchgate.netnih.gov

The unique structure of aminofuronitrile derivatives, such as 2-amino-4,5-diphenyl-3-furonitrile (B1268253), makes them versatile intermediates for the synthesis of various heterocyclic compounds. ontosight.ai These compounds serve as precursors for molecules with potential applications in therapeutic areas like oncology and infectious diseases. ontosight.ai The synthesis of these scaffolds often involves the reaction of furan-based precursors with appropriate reagents to introduce desired functional groups, such as amino and phenyl groups. ontosight.ai The exploration of three-dimensional structural space is critical for developing new bioactive molecules, and polar spirocycles have emerged as important scaffolds due to their defined spatial orientation. chemrxiv.org

Structure-Activity Relationship (SAR) Methodologies Applied to this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses are crucial for optimizing their therapeutic potential. By systematically modifying the furan scaffold and observing the corresponding changes in biological effect, chemists can design more potent and selective drug candidates. frontiersin.org

For instance, in the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), which is implicated in neurological disorders, coumarin-based scaffolds, which share heterocyclic similarities with furan systems, have been extensively studied. frontiersin.org A large set of 3-phenylcoumarin (B1362560) derivatives were designed and synthesized, with their inhibitory activity against MAO-B being evaluated. frontiersin.org Docking-based SAR analysis revealed the specific atomic-level interactions that determine the inhibitory potency of these derivatives. frontiersin.org Similarly, studies on furan-ring fused chalcones have demonstrated that the attachment of a furan moiety can significantly enhance antiproliferative activity against cancer cell lines. nih.gov These findings underscore the importance of the furan ring in the design of biologically active flavonoids. nih.gov

Applications in Polymer Chemistry and Materials Science

The versatility of the furan ring extends into the domain of polymer chemistry and materials science, where furan-based compounds, including derivatives of this compound, are utilized as monomers and precursors for a variety of functional materials. researchgate.net

Monomer for Polymer Synthesis

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. gminsights.commdpi.com The furan moiety can be incorporated into various polymer backbones, including polyesters, polyamides, and polyimides, often imparting unique properties to the resulting materials. mdpi.comnih.govgoogle.com The process of polymerization can occur through different mechanisms, such as step-growth polymerization, where bifunctional or multifunctional monomers react to form polymers. wikipedia.org

Furan-based copolyesters have been synthesized via enzymatic polymerization, a more environmentally friendly route compared to conventional chemical catalysis. nih.gov These polyesters, derived from monomers like dimethyl 2,5-furandicarboxylate and 2,5-bis(hydroxymethyl)furan, exhibit promising properties for future processability. nih.gov Furthermore, furan-based polyamides have been synthesized, though achieving high molecular weights has been a challenge. google.com The development of bio-based polyimides using furan-derived diamines also represents a significant step towards more sustainable high-performance polymers. mdpi.com While these furan-based polyimides may exhibit slightly different mechanical properties compared to their petroleum-based counterparts, they often possess excellent thermal stability. mdpi.com

Precursor for Functional Materials (e.g., optoelectronic materials, ligands)

Beyond polymerization, this compound and its derivatives serve as precursors for a range of functional materials with applications in electronics and catalysis. kyoto-u.ac.jpman.ac.uk Optoelectronic materials, which interact with light and electricity, are a key area of research, with organic materials being explored for devices like organic light-emitting diodes (OLEDs) and solar cells. alfa-chemistry.com

Furan-containing conjugated polymers have been synthesized for use in organic solar cells, demonstrating that the incorporation of furan heterocycles can be advantageous without compromising photovoltaic performance. lbl.gov In fact, the presence of furan rings can enhance the solubility of these polymers, a critical factor for solution-based processing. lbl.gov Research has also focused on synthesizing furan-based conjugated polymers with tunable bandgaps, which is crucial for tailoring their optical and electronic properties for specific biomedical or electronic applications. rsc.org

In the field of coordination chemistry, furan-containing molecules can act as ligands, binding to metal ions to form complexes with specific catalytic or material properties. researchgate.nettcichemicals.com For example, enaminolate ligands, which can be derived from furan-based precursors, have been used to synthesize lanthanide complexes that are promising for the growth of thin films by atomic layer deposition. nsf.gov The ability to synthesize a diverse range of ligands is crucial for developing new catalysts and materials. researchgate.net

Utilization in Agrochemical Research and Development

The agricultural sector continuously seeks new and effective solutions for crop protection. Furan-based compounds, including derivatives of this compound, play a role in the synthesis of agrochemicals such as fungicides and herbicides. csic.es

Synthesis of Agrochemical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules used in agrochemicals. csic.esgithub.com The furan ring can be found in the structure of various active ingredients. For example, some fungicides contain a furan moiety as part of their core structure. The synthesis of these agrochemicals often involves the coupling of different chemical fragments, where a furan-containing intermediate provides a key structural component. rhhz.net The nitrile group in this compound can also be a reactive handle for further chemical transformations, allowing for the construction of the final agrochemical product. researchgate.net The development of efficient synthetic routes to these furan-based intermediates is an active area of research in the agrochemical industry. csic.es

Design of Novel Scaffolds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. Within the family of furan-containing molecules, this compound, also known as 3-cyanofuran, has emerged as a particularly valuable building block in the design of novel molecular scaffolds for applications in medicinal chemistry and materials science. The strategic placement of the nitrile group on the furan ring at the 3-position provides a unique electronic and reactive profile, making it a versatile precursor for the construction of more complex molecular architectures.

The utility of this compound as a scaffold is rooted in the reactivity of both the furan ring and the nitrile group. The furan moiety can participate in various cycloaddition and substitution reactions, allowing for the annulation of additional rings and the introduction of diverse substituents. Simultaneously, the nitrile group can be transformed into a wide range of other functional groups, including amines, carboxylic acids, and tetrazoles, which are crucial for modulating the pharmacological properties and material characteristics of the final compounds.

Research has demonstrated that the 3-cyanofuran core can be elaborated into a variety of more complex heterocyclic systems. For instance, substituted this compound derivatives serve as key intermediates in the synthesis of fused heterocyclic systems. One notable example is the use of 2-amino-4,5-diphenyl-3-furonitrile as a precursor for the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives. lookchem.com These fused pyrimidine (B1678525) systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids. The amino and nitrile groups of the this compound scaffold provide the necessary reactive handles for the construction of the pyrimidine ring, leading to the formation of novel polycyclic scaffolds with potential applications in drug discovery. lookchem.com

Furthermore, the versatility of the this compound scaffold extends to its use in the synthesis of polysubstituted furan derivatives with potential biological activities. The core furan ring acts as a template, allowing for the systematic introduction of various substituents at the 2, 4, and 5-positions. This modular approach enables the creation of libraries of compounds with diverse chemical structures and properties, which can be screened for desired biological activities. For example, derivatives such as 2-amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile (B14409276) and 2-[(2,4-dimethoxybenzylidene)amino]-4,5-dimethyl-3-furonitrile highlight the potential for generating complex molecules from a 3-cyanofuran base. ontosight.aiontosight.ai These examples underscore the role of the this compound core as a foundational scaffold for exploring chemical space in the search for new therapeutic agents. ontosight.aiontosight.ai

The development of novel synthetic methodologies continues to expand the utility of this compound in scaffold design. Copper-catalyzed reactions, for instance, have been employed for the synthesis of 3-cyanofurans from acyclic precursors, providing an efficient route to this valuable building block. nih.gov Such advancements in synthetic chemistry are crucial for the practical application of this compound in the large-scale synthesis of novel compounds for materials science and pharmaceutical research.

Table 1: Examples of Scaffolds Derived from this compound

| Base Scaffold | Resulting Scaffold Type | Potential Applications |

| 2-Amino-4,5-diphenyl-3-furonitrile | Furo[2,3-d]pyrimidines | Medicinal Chemistry, Drug Discovery |

| 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile | Polysubstituted Furans | Medicinal Chemistry, Bioactive Compound Synthesis |

| 2-[(2,4-dimethoxybenzylidene)amino]-4,5-dimethyl-3-furonitrile | Substituted Furan Derivatives | Medicinal Chemistry, Anticancer Agents |

| 3-Cyanofuran | Precursor to complex molecules | Synthesis of Bioactive Compounds |